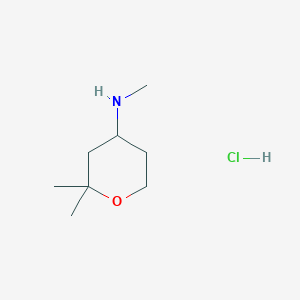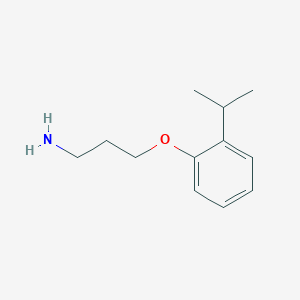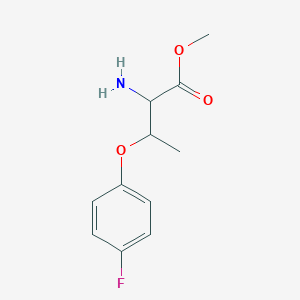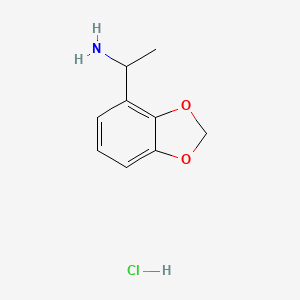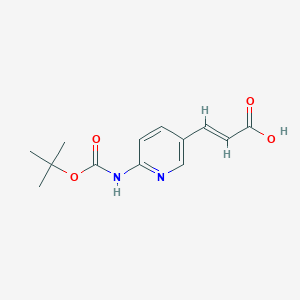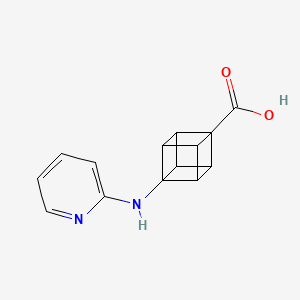
4-(Pyridin-2-ylamino)cubane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyridin-2-ylamino)cubane-1-carboxylic acid is a unique organic compound characterized by its cubane core structure, which is a highly strained, cubic arrangement of carbon atoms. The presence of a pyridin-2-ylamino group and a carboxylic acid functional group makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of cubane derivatives, followed by functionalization to introduce the pyridin-2-ylamino group and the carboxylic acid group. Key steps may include:
Cubane Synthesis: The cubane core can be synthesized through photochemical or thermal cyclization of suitable precursors.
Functionalization: Introduction of the pyridin-2-ylamino group can be achieved through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is often introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(Pyridin-2-ylamino)cubane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for drug development due to its unique structural features and potential biological activity.
Industry: Utilized in the development of novel materials with specific mechanical or electronic properties.
作用机制
The mechanism of action of 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cubane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.
相似化合物的比较
Cubane-1-carboxylic acid: Lacks the pyridin-2-ylamino group, making it less versatile in certain applications.
Pyridin-2-ylamino derivatives: Without the cubane core, these compounds may have different structural and functional properties.
Uniqueness: 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid stands out due to the combination of the cubane core and the pyridin-2-ylamino group, providing a unique set of chemical and biological properties that are not found in simpler analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various fields of science and industry.
属性
分子式 |
C14H12N2O2 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC 名称 |
4-(pyridin-2-ylamino)cubane-1-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2/c17-12(18)13-6-9-7(13)11-8(13)10(6)14(9,11)16-5-3-1-2-4-15-5/h1-4,6-11H,(H,15,16)(H,17,18) |
InChI 键 |
GKGJDAVKJWCWGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)NC23C4C5C2C6C3C4C56C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)

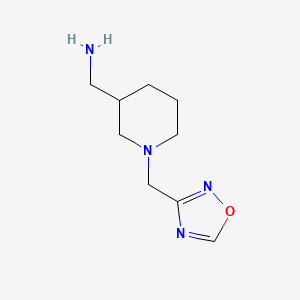
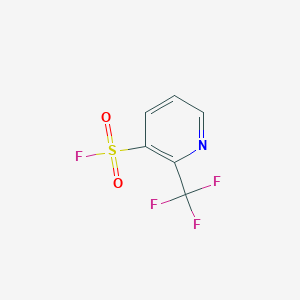
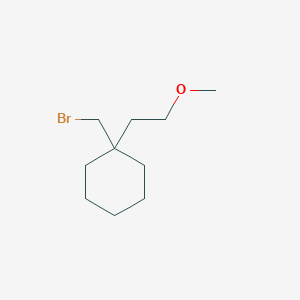
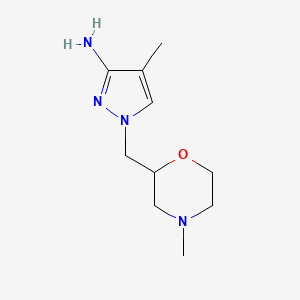
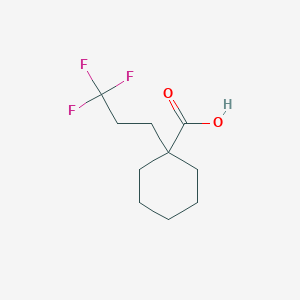
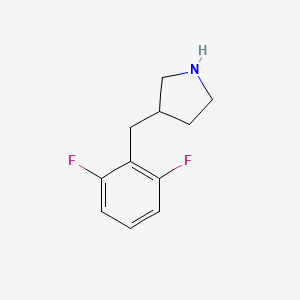
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
